N-Hydroxy-6-aminochrysene
Description
Structure
3D Structure
Properties
CAS No. |
114451-10-4 |
|---|---|
Molecular Formula |
C18H13NO |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
N-chrysen-6-ylhydroxylamine |
InChI |
InChI=1S/C18H13NO/c20-19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11,19-20H |
InChI Key |
DDEXKYQWZJEPRX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)NO |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)NO |
Other CAS No. |
114451-10-4 |
Synonyms |
N-hydroxy-6-aminochrysene N-hydroxy-6-chrysenamine |
Origin of Product |
United States |
Chemical Synthesis and Analytical Methodologies for N Hydroxy 6 Aminochrysene and Its Derivatives
Chemical Synthesis Approaches for N-Hydroxy-6-aminochrysene
This compound (N-hydroxy-AC) is a candidate proximate or ultimate carcinogen and is typically prepared through direct chemical synthesis to enable further study of its biological activities. nih.gov The synthesis allows for the production of this reactive metabolite, which is a member of the polycyclic N-hydroxy arylamine class of compounds. nih.gov
A common precursor for its synthesis is 6-nitrochrysene (B1204248) (6-NC). The synthesis of a related hydroxylamino derivative, trans-1,2-dihydroxy-1,2-dihydro-6-hydroxylaminochrysene (1,2-DHD-6-NHOH-C), involves the reduction of the corresponding nitro compound using a palladium/carbon catalyst with hydrazine (B178648) hydrate (B1144303) in tetrahydrofuran (B95107) (THF). researchgate.net A similar nitroreduction strategy is employed for producing N-hydroxy-AC from 6-NC. researchgate.netnih.gov Following synthesis, the compound's structure is confirmed using spectroscopic methods, primarily 1H-n.m.r. spectroscopy, to ensure its identity and purity before use in further experiments. nih.govresearchgate.net
| Synthesis Overview | |
| Precursor | 6-Nitrochrysene (6-NC) |
| Reaction Type | Nitroreduction |
| Potential Reagents | Palladium/Carbon (Pd/C) catalyst, Hydrazine hydrate (N₂H₄·H₂O) |
| Characterization Method | ¹H-NMR Spectroscopy |
Methodologies for Site-Specific Oligonucleotide Synthesis Incorporating this compound-Derived Adducts
To investigate the specific biological consequences of DNA damage by this compound, scientists synthesize oligonucleotides (short DNA strands) containing a single, precisely placed adduct. This is achieved using a combination of organic chemistry and automated solid-phase DNA synthesis. acs.orgresearchgate.net
The general approach involves several key stages:
Synthesis of the Adducted Nucleoside: The first step is to create the carcinogen-modified building block. A key reaction used for this is the Palladium-catalyzed Buchwald-Hartwig cross-coupling. acs.orgresearchgate.net This reaction efficiently couples 6-aminochrysene with a protected bromo-deoxynucleoside (e.g., C8-bromo-dG) to form the desired adduct, such as N-(dG-8-yl)-6-AC, in high yield. acs.orgresearchgate.net
Protection and Phosphoramidite (B1245037) Conversion: The synthesized adduct-nucleoside undergoes further chemical modification to make it suitable for DNA synthesis. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the 3'-hydroxyl group is converted into a phosphoramidite. acs.orgresearchgate.net This results in a stable monomer that can be used in an automated DNA synthesizer. acs.org
Automated Solid-Phase Synthesis: The phosphoramidite monomer of the adduct is then incorporated at a specific position in a growing oligonucleotide chain using standard solid-phase synthesis protocols. researchgate.netnih.gov
Deprotection and Purification: After synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The final, site-specifically adducted oligonucleotide is then purified, typically using High-Performance Liquid Chromatography (HPLC). nih.gov
This methodology allows for the creation of custom DNA strands with a single this compound adduct, enabling detailed studies of DNA repair, replication, and mutagenesis. acs.orgnih.govresearchgate.net
| Key Steps in Site-Specific Oligonucleotide Synthesis | Description |
| 1. Adduct Formation | Palladium-catalyzed Buchwald-Hartwig cross-coupling of 6-aminochrysene with a protected bromo-deoxynucleoside. acs.orgresearchgate.net |
| 2. Monomer Preparation | Deprotection followed by conversion to the corresponding 5′-O-dimethoxytrityl 3′-phosphoramidite. acs.orgresearchgate.net |
| 3. Oligonucleotide Assembly | Use of the phosphoramidite monomer in automated solid-phase DNA synthesis. acs.orgnih.gov |
| 4. Purification | Cleavage, deprotection, and purification of the final adducted oligonucleotide, often by HPLC. nih.gov |
Advanced Analytical Techniques for Research on this compound Metabolites and DNA Adducts
A suite of advanced analytical techniques is essential for detecting, identifying, and quantifying this compound metabolites and their corresponding DNA adducts. These methods are often used in combination to provide a comprehensive understanding of the genotoxic effects of the parent compound, 6-nitrochrysene.
³²P-Postlabeling Assay: This is an exceptionally sensitive method for detecting DNA adducts, capable of measuring as few as one adduct in 10¹⁰ nucleotides. nih.gov The process involves enzymatically digesting DNA to nucleoside 3'-monophosphates, enriching the adducts, and then transferring a radioactive ³²P-phosphate group to the adducts. nih.gov The labeled adducts are then separated by chromatography and quantified by their radioactive decay, making the technique ideal for studies with low exposure levels. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique used to separate complex mixtures. In this context, it is used to separate different DNA adducts from the enzymatic digest of DNA that has been exposed to this compound. nih.gov The separation allows for the isolation of individual adducts for further characterization. nih.gov
Mass Spectrometry (MS): Mass spectrometry is critical for the definitive identification of chemical structures. When coupled with HPLC (LC/MS), it can identify the adducts separated by the chromatography column based on their mass-to-charge ratio. researchgate.net Tandem mass spectrometry (MS/MS) provides further structural details by fragmenting the parent ion and analyzing the resulting pieces, confirming the identity of adducts like N-(dG-8-yl)-6-AC and 5-(dG-N²-yl)-6-AC. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of newly synthesized compounds and isolated adducts. nih.gov It was used to characterize the structure of this compound after its chemical synthesis and to identify the major adducts formed from its reaction with DNA in vitro. nih.gov
In vitro, the reaction of this compound with DNA produces three primary adducts. nih.gov These adducts have been isolated and identified using a combination of the techniques described above.
| Major DNA Adducts from this compound (In Vitro) | Percentage of Total Adducts |
| N-(deoxyinosin-8-yl)-6-aminochrysene (N-(dI-8-yl)-6-AC) | 32% nih.govwho.int |
| 5-(deoxyguanosin-N²-yl)-6-aminochrysene (5-(dG-N²-yl)-6-AC) | 28% nih.govwho.int |
| N-(deoxyguanosin-8-yl)-6-aminochrysene (N-(dG-8-yl)-6-AC) | 22% nih.govwho.int |
| The deoxyinosine adduct is believed to result from the deamination of an initially formed deoxyadenosine (B7792050) adduct (N-(dA-8-yl)-6-AC). nih.govnih.goviarc.fr |
Metabolic Activation Pathways Involving N Hydroxy 6 Aminochrysene
Formation of N-Hydroxy-6-aminochrysene via Nitroreduction of 6-Nitrochrysene (B1204248)
The formation of this compound is a crucial step in one of the primary metabolic activation pathways for 6-nitrochrysene. oup.comacs.org This pathway involves the reduction of the nitro group (-NO₂) on the chrysene (B1668918) ring to a hydroxylamino group (-NHOH). The process is a six-electron reduction that proceeds through intermediate steps, including the formation of a nitroso derivative (6-nitrosochrysene). asm.org The resulting this compound is a proximate carcinogen, capable of reacting with cellular macromolecules. researchgate.net Further reduction of this intermediate leads to the formation of 6-aminochrysene (6-AC). asm.orgiarc.fr
Studies using isolated rat hepatocytes have demonstrated that cells from untreated rats can form DNA adducts derived specifically from this compound. researchgate.net This indicates that mammalian systems possess the necessary enzymatic machinery to carry out this transformation. The pathway is significant because the N-hydroxy arylamine formed is sufficiently reactive to bind to DNA, initiating mutagenic events. researchgate.net
Enzymatic Systems Governing this compound Formation
The conversion of 6-nitrochrysene to its N-hydroxyamino metabolite is catalyzed by specific enzyme systems. Both mammalian enzymes, particularly cytochrome P450s, and microbial enzymes, such as nitroreductases from intestinal flora, play significant roles.
Cytochrome P450 (CYP) enzymes are central to the metabolism of 6-nitrochrysene, catalyzing both ring oxidation and nitroreduction. nih.goval-edu.com While often associated with the initial ring oxidation of 6-NC, certain CYP isozymes are directly involved in the nitroreduction pathway that generates this compound and its subsequent product, 6-aminochrysene. nih.govaacrjournals.org
Research using human liver microsomes has identified specific P450 enzymes responsible for these transformations. The formation of 6-aminochrysene, the fully reduced product of the nitroreduction pathway, was found to correlate strongly with the activity of CYP3A4. nih.govaacrjournals.org Inhibition studies further confirmed that CYP3A4 is a major enzyme responsible for the nitroreduction of 6-nitrochrysene in the human liver. nih.gov In contrast, the formation of the ring-oxidized metabolite, trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene, was primarily catalyzed by CYP1A2. nih.govaacrjournals.org In human lungs, CYP1A1 appears to be the key enzyme in the ring oxidation of 6-NC. nih.gov The compound 6-nitrochrysene itself has been shown to be an inducer of CYP1A1 at the transcriptional level in human cell lines, which may influence its own rate of metabolism. nih.gov
| Enzyme | Primary Metabolic Reaction | Key Metabolite(s) Formed | Primary Tissue Location | Source |
|---|---|---|---|---|
| CYP3A4 | Nitroreduction | 6-aminochrysene | Liver | nih.govaacrjournals.org |
| CYP1A2 | Ring Oxidation | trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene | Liver | nih.govaacrjournals.org |
| CYP1A1 | Ring Oxidation | trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene | Lung | nih.govnih.gov |
Nitroreductases are enzymes that efficiently catalyze the reduction of nitroaromatic compounds. These enzymes are found in both mammalian tissues and in the microflora of the gastrointestinal tract. asm.orgnih.gov The intestinal microflora, in particular, is thought to play a critical role in the metabolic activation of 6-nitrochrysene, as nitroreduction is a key step leading to DNA binding. asm.orgasm.org
Studies using anaerobic intestinal bacteria from humans, rats, and mice have shown that these microbes can effectively metabolize 6-nitrochrysene to 6-aminochrysene. asm.orgiarc.fr In these systems, 6-nitrosochrysene (B47708) was also identified as a metabolite, consistent with its role as an intermediate in the reduction process leading to this compound. asm.org The rate of this nitroreduction varies between species, with human intestinal microflora demonstrating the highest metabolic capacity compared to that of rats and mice. asm.org Furthermore, mammalian cytosolic nitroreductases, such as those enhanced by dietary restriction, may also contribute to the metabolic activation of 6-NC through this pathway. nih.gov
| Metabolite | Metabolic Pathway | Significance | Source |
|---|---|---|---|
| 6-aminochrysene (6-AC) | Nitroreduction | Major end-product of the pathway | asm.org |
| 6-nitrosochrysene (6-NOC) | Nitroreduction | Intermediate in the reduction process | asm.org |
| N-formyl-6-aminochrysene (6-FAC) | Nitroreduction/Conjugation | Minor metabolite | asm.org |
Interplay with Complementary Metabolic Activation Pathways (e.g., Ring Oxidation-Nitroreduction)
The metabolic activation of 6-nitrochrysene is not limited to the direct nitroreduction pathway. A second, parallel pathway involving both ring oxidation and subsequent nitroreduction is also critically important. oup.comacs.orgoup.com The interplay between these two routes determines the profile of DNA adducts formed and can vary depending on the tissue and enzymatic activities present. researchgate.netnih.gov
Direct Nitroreduction Pathway : As described, this route proceeds via the formation of this compound, which can then react with DNA. This pathway yields specific DNA adducts, including N-(deoxyguanosin-8-yl)-6-AC and 5-(deoxyguanosin-N²-yl)-6-AC. oup.comresearchgate.net
Ring Oxidation-Nitroreduction Pathway : This pathway begins with the oxidation of the aromatic ring by cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2) to form metabolites such as trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene (1,2-DHD-6-NC). researchgate.netnih.gov This diol is then subject to nitroreduction, forming trans-1,2-dihydroxy-1,2-dihydro-6-aminochrysene (1,2-DHD-6-AC), which is considered a proximate tumorigen. nih.govasm.org This intermediate is further metabolized to a highly reactive diol epoxide that forms the major DNA adducts observed in several target tissues, such as the mammary gland and lung. researchgate.netwho.int
Studies in human bronchial and breast cells have detected metabolites from both pathways, including 6-aminochrysene (from nitroreduction) and trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene (from ring oxidation), indicating that both activation routes are operative in human tissues. researchgate.netnih.gov The balance between these pathways is significant, as they lead to different ultimate carcinogenic metabolites and distinct patterns of DNA damage.
| Feature | Direct Nitroreduction | Ring Oxidation-Nitroreduction | Source |
|---|---|---|---|
| Initial Step | Reduction of the nitro group | Oxidation of the aromatic ring | oup.comacs.org |
| Key Intermediate(s) | This compound | trans-1,2-dihydroxy-1,2-dihydro-6-nitrochrysene; trans-1,2-dihydroxy-1,2-dihydro-6-aminochrysene | researchgate.netnih.govasm.org |
| Primary Enzymes | Nitroreductases, CYP3A4 | CYP1A1, CYP1A2 | asm.orgnih.govaacrjournals.org |
| Resulting DNA Adducts | N-(deoxyguanosin-8-yl)-6-AC; 5-(deoxyguanosin-N²-yl)-6-AC | 5-(dG-N²-yl)-1,2-DHD-6-AC | oup.comresearchgate.netwho.int |
Molecular Interactions and Dna Adduct Formation by N Hydroxy 6 Aminochrysene
Covalent Adduct Formation with Deoxyribonucleic Acid
N-Hydroxy-6-aminochrysene, a principal metabolite of the environmental pollutant 6-nitrochrysene (B1204248) and the carcinogen 6-aminochrysene, demonstrates significant reactivity towards Deoxyribonucleic Acid (DNA) nih.govepa.gov. As a candidate proximate or ultimate carcinogen, its interaction with genetic material is a critical step in the initiation of mutagenesis and carcinogenesis. In vitro studies have shown that this compound binds covalently to DNA to a significant extent. The rate and extent of its reaction with DNA have been measured at 20-30 nmol bound per mg of DNA within 30 minutes nih.govepa.gov. This level of reactivity is reported to be two to ten times greater than that observed for several other carcinogenic N-hydroxy arylamines, highlighting its potent ability to form DNA adducts nih.govepa.gov. This covalent binding alters the structure of DNA, leading to the formation of various carcinogen-DNA adducts, which, if not repaired, can lead to mutations during DNA replication acs.orgnih.govresearchgate.netfigshare.comnih.gov.
Identification and Structural Characterization of this compound-Derived DNA Adducts
The reaction of this compound with DNA results in the formation of several distinct adducts, primarily through covalent bonding with the purine (B94841) bases, deoxyguanosine and deoxyadenosine (B7792050). Spectroscopic methods, particularly mass spectrometry and ¹H-NMR spectroscopy, have been instrumental in isolating and structurally characterizing these adducts from in vitro reactions and cellular systems nih.govepa.gov. Three major types of adducts have been consistently identified.
One of the primary adducts formed is N-(Deoxyguanosin-8-yl)-6-aminochrysene (dG-C8-AC). This adduct results from the covalent attachment of the nitrogen atom of the 6-aminochrysene moiety to the C8 position of the guanine (B1146940) base nih.govepa.govacs.orgnih.govresearchgate.netfigshare.com. In vitro, the reaction of this compound with calf thymus DNA yields this adduct, accounting for approximately 22% of the total DNA adducts formed nih.govepa.gov. In isolated rat hepatocytes treated with 6-nitrochrysene or 6-aminochrysene, the dG-C8-AC adduct is also a significant product, constituting about 30% of the total identified adducts nih.govepa.gov. The formation of this adduct is a common consequence of the interaction of N-hydroxy arylamines with DNA.
Another major adduct identified is 5-(Deoxyguanosin-N²-yl)-6-aminochrysene (dG-N²-AC). This adduct involves the formation of a covalent bond between the C5 position of the chrysene (B1668918) ring and the exocyclic N² amino group of the guanine base nih.govepa.govacs.orgnih.govresearchgate.netfigshare.com. In the in vitro reaction of this compound with DNA, this adduct represented 28% of the total adducts formed nih.govepa.gov. The formation of both C8 and N² adducts with deoxyguanosine highlights the multiple reactive sites on the guanine base available for covalent modification by the reactive metabolite of 6-aminochrysene.
A unique characteristic of this compound is its significant reactivity with deoxyadenosine, leading to the formation of N-(Deoxyadenosin-8-yl)-6-aminochrysene (dA-C8-AC) nih.govacs.orgnih.govresearchgate.netfigshare.com. However, this adduct is often detected as its deamination product, N-(Deoxyinosin-8-yl)-6-aminochrysene (dI-C8-AC) nih.govepa.gov. It is hypothesized that the initially formed deoxyadenosine adduct undergoes facile spontaneous oxidation to the corresponding deoxyinosine derivative, either before or during the processes of DNA isolation and adduct preparation nih.govepa.gov. This preferential modification of deoxyadenosine and subsequent deamination is a distinctive feature not commonly observed with other N-hydroxyarylamines nih.govepa.gov. In vitro, the dI-C8-AC adduct was the most abundant, accounting for 32% of the total adducts nih.govepa.gov. In rat hepatocytes treated with the parent compounds, this adduct was also predominant, making up 45% of the total adducts nih.govepa.gov.
Table 1: Distribution of DNA Adducts from the In Vitro Reaction of this compound with DNA
| Adduct | Percentage of Total Adducts |
| N-(Deoxyinosin-8-yl)-6-aminochrysene | 32% |
| 5-(Deoxyguanosin-N²-yl)-6-aminochrysene | 28% |
| N-(Deoxyguanosin-8-yl)-6-aminochrysene | 22% |
Data sourced from in vitro reactions with calf thymus DNA nih.govepa.gov.
Table 2: Distribution of DNA Adducts in Rat Hepatocytes Treated with 6-Nitrochrysene or 6-Amino-chrysene
| Adduct | Percentage of Total Adducts |
| N-(Deoxyinosin-8-yl)-6-aminochrysene | 45% |
| N-(Deoxyguanosin-8-yl)-6-aminochrysene | 30% |
Data sourced from studies on isolated Sprague-Dawley rat hepatocytes nih.govepa.gov.
Mechanistic Pathways of this compound-DNA Adduct Formation
The formation of DNA adducts by this compound is a result of the metabolic activation of its precursors, 6-nitrochrysene or 6-aminochrysene nih.govnih.gov. 6-Nitrochrysene undergoes nitroreduction to form this compound. Alternatively, 6-aminochrysene can be metabolically activated via N-oxidation to yield the same reactive N-hydroxy metabolite nih.gov. This N-hydroxylamine is considered a proximate or ultimate carcinogenic species nih.govepa.gov.
Once formed, this compound can be further activated, typically through protonation of the hydroxyl group followed by the loss of a water molecule. This process generates a highly reactive nitrenium ion. This electrophilic species then readily attacks nucleophilic sites on the DNA bases, primarily the C8 and N² positions of guanine and the C8 position of adenine (B156593), leading to the covalent adducts described previously. The adduct pattern observed in Chinese hamster ovary (CHO) cells treated with 6-aminochrysene (in the presence of a metabolic activation system) or 6-nitrosochrysene (B47708) was identical to that derived from the direct in vitro reaction of this compound with DNA, confirming this metabolic activation pathway nih.gov.
Comparative Analysis of DNA Adduct Profiles from this compound and Other 6-Nitrochrysene Metabolites
The environmental carcinogen 6-nitrochrysene can be metabolically activated through multiple pathways, leading to different profiles of DNA adducts acs.orgnih.govresearchgate.netfigshare.comnih.gov. Understanding these different profiles is crucial for assessing the biological consequences of exposure.
The two major activation pathways for 6-nitrochrysene are:
Nitroreduction: This pathway leads to the formation of this compound and subsequently the dG-C8-AC, dG-N²-AC, and dA-C8-AC (or dI-C8-AC) adducts acs.orgnih.govresearchgate.netfigshare.com. This pathway is predominant in some cellular systems, such as isolated rat hepatocytes nih.govepa.gov.
Ring Oxidation and Nitroreduction: This combined pathway results in metabolites like trans-1,2-dihydroxy-1,2-dihydro-6-hydroxylaminochrysene (1,2-DHD-6-NHOH-C) acs.orgnih.govresearchgate.netfigshare.comnih.govresearchgate.netacs.org. This reactive intermediate forms a different set of adducts, including N-(deoxyguanosin-8-yl)-1,2-dihydroxy-1,2-dihydro-6-aminochrysene and 5-(deoxyguanosin-N²-yl)-1,2-dihydroxy-1,2-dihydro-6-aminochrysene nih.govresearchgate.netacs.org.
The resulting DNA adduct profiles can vary significantly depending on the tissue and biological system. For example:
In the lungs of CD-1 mice treated with 6-nitrochrysene, the major activation route involves ring oxidation, leading predominantly to an adduct derived from trans-1,2-dihydro-1,2-dihydroxy-6-aminochrysene (1,2-DHD-6-AC) nih.gov. In contrast, treatment with 6-nitrosochrysene (which primarily follows the nitroreduction pathway) resulted in a major adduct likely formed at the C8 position of deoxyadenosine nih.gov.
In the mammary gland of rats treated with 6-nitrochrysene, the major DNA lesion detected is 5-(dG-N²-yl)-1,2-DHD-6-AC, an adduct derived from the combined ring oxidation and nitroreduction pathway nih.govresearchgate.netacs.org. Adducts derived solely from this compound are not the major products in this target tissue for carcinogenicity.
In CHO cells , treatment with 6-nitrochrysene or 6-nitrochrysene-1,2-dihydrodiol resulted in a major adduct apparently derived from this compound-1,2-dihydrodiol, indicating a different primary activation pathway in this in vitro system nih.gov.
Dna Repair Mechanisms and N Hydroxy 6 Aminochrysene Induced Dna Damage
Nucleotide Excision Repair (NER) Efficiency for N-Hydroxy-6-aminochrysene-Derived DNA Adducts
Nucleotide Excision Repair (NER) is a major cellular pathway responsible for removing bulky DNA lesions that distort the DNA helix. wikipedia.org However, the efficiency of NER can vary significantly depending on the specific structure of the adduct. Studies utilizing human cell extracts have demonstrated that DNA adducts derived from this compound, a metabolite of 6-nitrochrysene (B1204248), are generally repaired inefficiently. nih.govnih.gov The repair efficiency for both N-(deoxyguanosin-8-yl)-6-aminochrysene (dG-C8-AC) and 5-(deoxyguanosin-N2-yl)-6-aminochrysene (dG-N2-AC) adducts was found to be approximately 8 times less efficient than the repair of a well-recognized NER substrate, the cisplatin-DNA adduct. nih.govnih.gov This slow repair is thought to contribute to the persistence of these lesions in mammalian tissues, which could in part explain the potent tumorigenic activity of the parent compound, 6-nitrochrysene. nih.govnih.gov
Research comparing the NER efficiency of different adducts formed by this compound has revealed significant differences based on the adducted base (guanine vs. adenine) and the specific site of adduction on the base.
In vitro studies using HeLa cell extracts have shown that the N-(deoxyadenosin-8-yl)-6-aminochrysene (dA-C8-AC) adduct is significantly more resistant to NER than its guanine (B1146940) counterparts. nih.gov The NER efficiency for the dA-C8-AC adduct was found to be approximately 8-fold lower than that for the N-(dG-8-yl)-6-AC adduct. nih.gov In contrast, the repair efficiencies for the N-(dG-8-yl)-6-AC and 5-(dG-N2-yl)-6-AC adducts were found to be similar to each other. nih.gov
This differential repair efficiency suggests that the adenine (B156593) adduct is more persistent in the genome, potentially leading to a higher probability of causing mutations. The relative resistance to repair for various 6-nitrochrysene-derived adducts can be ranked as follows, from most to least resistant: N-(dA-8-yl)-6-AC > N-(dG-8-yl)-1,2-DHD-6-AC > 5-(dG-N2-yl)-6-AC ≈ N-(dG-8-yl)-6-AC. nih.gov
| DNA Adduct | Adducted Base | Relative NER Efficiency |
|---|---|---|
| N-(deoxyadenosin-8-yl)-6-aminochrysene (dA-C8-AC) | Adenine | Very Low (~8-fold lower than dG-C8-AC) |
| N-(deoxyguanosin-8-yl)-6-aminochrysene (dG-C8-AC) | Guanine | Low |
| 5-(deoxyguanosin-N2-yl)-6-aminochrysene (dG-N2-AC) | Guanine | Low (Similar to dG-C8-AC) |
The resistance of this compound-derived adducts to NER is attributed to the structural properties of the adducts themselves and how they are recognized by the NER machinery. Bulky adducts that cause significant distortion of the DNA double helix are generally good substrates for NER. However, the conformation of the chrysene (B1668918) ring relative to the DNA helix can influence recognition by the damage-sensing proteins of the NER pathway, such as the XPC-HR23B complex.
The significantly lower repair efficiency of the dA-C8-AC adduct compared to the dG-C8-AC adduct suggests that the nature of the purine (B94841) base (adenine versus guanine) plays a crucial role in the adduct's structural impact on DNA and its subsequent recognition by the NER system. nih.gov It is hypothesized that the dA-C8-AC adduct may induce a conformation in the DNA that is less readily recognized or processed by the NER proteins. The persistence of these slowly repaired lesions in mammalian tissue could be a contributing factor to the high carcinogenicity of 6-nitrochrysene. nih.gov
Translesion Synthesis (TLS) Pathways in Response to this compound Adducts
When bulky DNA adducts like those derived from this compound are not removed by NER before DNA replication, they can block the progression of high-fidelity replicative DNA polymerases. To overcome this blockage and prevent replication fork collapse, cells employ a DNA damage tolerance mechanism known as Translesion Synthesis (TLS). uconn.edu TLS utilizes specialized, low-fidelity DNA polymerases to replicate past the lesion. uconn.edu
For the N-(dG-8-yl)-6-AC adduct, hPol η, hPol κ, hPol ζ, and REV1 have all been implicated in its bypass. researchgate.net Knockdown of these polymerases individually in HEK 293T cells reduced TLS efficiency to varying degrees. Concurrent knockdown of hPol κ, hPol ζ, and REV1 led to a significant reduction in TLS efficiency, suggesting these three polymerases play a critical cooperative role in bypassing this guanine adduct. researchgate.net
| DNA Adduct | Involved TLS Polymerase(s) | Role in Bypass |
|---|---|---|
| N-(deoxyadenosin-8-yl)-6-aminochrysene (dA-C8-AC) | hPol η | Error-free bypass |
| N-(deoxyadenosin-8-yl)-6-aminochrysene (dA-C8-AC) | hPol κ | Error-prone bypass |
| N-(deoxyadenosin-8-yl)-6-aminochrysene (dA-C8-AC) | hPol ζ | Error-prone bypass |
| N-(deoxyguanosin-8-yl)-6-aminochrysene (dG-C8-AC) | hPol η | Error-free and error-prone contributions |
| N-(deoxyguanosin-8-yl)-6-aminochrysene (dG-C8-AC) | hPol κ | Error-free bypass |
| N-(deoxyguanosin-8-yl)-6-aminochrysene (dG-C8-AC) | hPol ζ | Error-prone bypass |
| N-(deoxyguanosin-8-yl)-6-aminochrysene (dG-C8-AC) | REV1 | Error-free bypass |
While TLS allows for the completion of DNA replication, it is an inherently mutagenic process. The specific TLS polymerase involved in bypassing a lesion determines the fidelity of the bypass.
For the N-(dA-8-yl)-6-AC adduct, replication in proficient HEK 293T cells resulted in a mutation frequency of 12.7%, with A→T transversions being the predominant mutation. nih.govresearchgate.net Studies in cells deficient in specific TLS polymerases revealed that hPol η is primarily responsible for error-free bypass of this adduct. nih.gov Conversely, hPol κ and hPol ζ are involved in its error-prone bypass. nih.gov Deficiency in hPol η led to an increased mutation frequency (17.8%), while deficiencies in hPol κ and hPol ζ led to decreased mutation frequencies (3.3% and 3.9%, respectively). nih.gov
In the case of the N-(dG-8-yl)-6-AC adduct, it is also mutagenic, inducing predominantly G→T transversions with a mutation frequency of 17.8% in proficient cells. researchgate.net In this context, hPol ζ was identified as the key polymerase responsible for the error-prone bypass, while hPol κ and REV1 were found to be involved in error-free bypass of this lesion. researchgate.net Deficiency in hPol ζ decreased the mutation frequency, whereas deficiency in hPol κ or REV1 increased it. researchgate.net
Genotoxicity and Mutagenicity Induced by N Hydroxy 6 Aminochrysene
Induction of Mutagenesis by N-Hydroxy-6-aminochrysene and its DNA Adducts
This compound (N-OH-6-AC) is a reactive metabolite implicated in the genotoxicity of its parent compounds, 6-aminochrysene (6-AC) and 6-nitrochrysene (B1204248) (6-NC). The mutagenic activity of these compounds is closely linked to their metabolic activation into electrophilic derivatives that bind covalently to DNA, forming DNA adducts. The nitroreduction pathway for 6-NC leads to the formation of N-OH-6-AC, which can then react with DNA bases, primarily at the C8 positions of deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). acs.orgacs.orgnih.gov
Studies in Chinese hamster ovary (CHO) cells have demonstrated the mutagenic potential of 6-AC and its metabolites. nih.gov In the presence of a rat liver homogenate (S9) fraction for metabolic activation, 6-AC is a potent mutagen. The DNA adducts detected in cells treated with 6-AC and S9 were identical to those formed from the in vitro reaction of N-OH-6-AC with DNA, indicating that N-OH-6-AC is the key mutagenic intermediate. nih.gov The primary DNA adducts formed through this pathway include N-(deoxyguanosin-8-yl)-6-aminochrysene (dG-C8-6-AC) and N-(deoxyadenosin-8-yl)-6-aminochrysene (dA-C8-6-AC). acs.orgacs.org
The mutagenicity of these adducts has been confirmed in various experimental systems. For instance, 6-nitrosochrysene (B47708), another precursor of N-OH-6-AC, acts as a direct mutagen in CHO cells and produces an adduct pattern identical to that of N-OH-6-AC. nih.gov The persistence of these adducts is a critical factor in their mutagenicity; the dA-C8-6-AC adduct, for example, is repaired much more slowly than many other bulky DNA adducts, increasing the likelihood of mutations during DNA replication. acs.orgacs.orgnih.gov
| Compound | Metabolic Activation | Cell Line | Mutagenic Activity (mutants per 10⁶ cells per nmole/ml) |
|---|---|---|---|
| 6-Amino-chrysene | +S9 | CHO-K1 | 35 nih.gov |
| 6-Amino-chrysene | +S9 | CHO-UV5 (repair-deficient) | 117 nih.gov |
| 6-Nitroso-chrysene | -S9 | CHO-K1 | 127 nih.gov |
| 6-Nitroso-chrysene | -S9 | CHO-UV5 (repair-deficient) | 618 nih.gov |
| 6-Nitro-chrysene | +S9 | CHO-K1 | 0.3 nih.gov |
| 6-Nitro-chrysene | +S9 | CHO-UV5 (repair-deficient) | 4 nih.gov |
Mutational Spectra Analysis Associated with this compound Exposure
The analysis of mutational spectra provides insights into the specific types of genetic alterations induced by a mutagen. For N-OH-6-AC-derived adducts, these spectra are characterized by specific base substitution patterns. When plasmids containing a single, site-specific dA-C8-6-AC adduct were replicated in Escherichia coli, the primary targeted mutation observed was an A→G transition. acs.orgnih.gov This indicates that during DNA replication, DNA polymerases preferentially insert a cytosine opposite the adducted adenine (B156593) base.
In mammalian systems, the mutational spectrum associated with N-OH-6-AC and its precursors has been investigated in the context of carcinogenesis. In studies of lung tumors from mice treated with 6-NC and its metabolites, mutations in the K-ras proto-oncogene were analyzed. nih.gov Treatment with 6-nitrosochrysene (6-NOC), which primarily forms the dA-C8-6-AC adduct derived from N-OH-6-AC, was associated with adenocarcinomas that had K-ras mutations at both G:C and A:T base pairs, particularly in codon 61. nih.gov This contrasts with adducts derived from other metabolic pathways of 6-NC, which primarily induced mutations at G:C base pairs in codons 12 and 13. nih.gov This suggests that the specific adduct formed influences the resulting mutational spectrum.
The presence of the SOS response in E. coli significantly increased the frequency of targeted A→G mutations from the dA-C8-6-AC adduct, highlighting the role of error-prone translesion synthesis (TLS) polymerases in bypassing the DNA lesion and fixing the mutation. acs.orgnih.gov
| Adduct | Biological System | Gene/Target | Predominant Mutation Type(s) |
|---|---|---|---|
| N-(deoxyadenosin-8-yl)-6-aminochrysene (dA-C8-6-AC) | E. coli | Plasmid | A→G transitions acs.orgnih.gov |
| Adducts from 6-Nitrosochrysene (N-OH-6-AC pathway) | CD-1 Mouse Lung (Adenocarcinomas) | K-ras gene | Mutations at G:C and A:T base pairs (Codons 12, 13, and 61) nih.gov |
Contribution of this compound-Derived Adducts to Mutational Signatures in Biological Systems
Mutational signatures are characteristic combinations of mutation types arising from specific mutagenic processes, including exposure to chemical carcinogens and deficiencies in DNA repair. nih.govresearchgate.netbiorxiv.org The DNA adducts formed by N-OH-6-AC are a primary source of DNA damage that, when processed by the cellular machinery, contributes to a specific mutational signature.
The contribution of a DNA adduct to a mutational signature is determined by several factors: the chemical nature of the adduct, its location in the genome, the efficiency and fidelity of DNA repair pathways that recognize it, and the action of TLS polymerases that bypass it. biorxiv.orgresearchgate.net The dA-C8-6-AC adduct derived from N-OH-6-AC is particularly significant because it is poorly repaired by the nucleotide excision repair (NER) system. acs.orgacs.org This low repair efficiency means the adduct is more likely to persist until DNA replication, where it can be bypassed by error-prone TLS polymerases, leading to the incorporation of an incorrect base and establishing a mutation. acs.orgresearchgate.net
The K-ras mutational spectra observed in mouse lung tumors induced by 6-NC metabolites illustrate how different adducts contribute to distinct mutational patterns. nih.gov The adducts derived from N-OH-6-AC are associated with a broader spectrum of mutations (involving both G:C and A:T pairs) and are more specifically linked to the progression to adenocarcinomas compared to other adducts from 6-NC. nih.gov This suggests that the N-OH-6-AC-derived adducts leave a specific imprint on the genome that can be recognized as part of a larger mutational signature associated with exposure to this class of carcinogens. Therefore, the formation and inefficient repair of these specific adducts are critical events that shape the mutational landscape in exposed biological systems.
In Vitro Mechanistic Investigations Involving N Hydroxy 6 Aminochrysene
Cell-Free Systems for Studying DNA Adduct Formation and Repair Kinetics with N-Hydroxy-6-aminochrysene
Cell-free systems provide a controlled environment to investigate the direct chemical interactions between this compound and DNA, as well as to study the initial stages of DNA repair. These systems are devoid of cellular membranes and metabolic processes, allowing for a focused analysis of DNA adduct formation and the enzymatic kinetics of their removal.
The reaction of this compound with purified DNA, most commonly calf thymus DNA, is a cornerstone of cell-free investigations. This model system has been instrumental in identifying the specific DNA adducts formed by this reactive metabolite. When this compound is incubated with calf thymus DNA, it results in the formation of several major adducts. These include N-(deoxyguanosin-8-yl)-6-aminochrysene (N-[dG-8-yl]-6-AC) and 5-(deoxyguanosin-N²-yl)-6-aminochrysene (5-[dG-N²-yl]-6-AC) aacrjournals.orgpsu.edu. Another adduct, N-(deoxyinosin-8-yl)-6-aminochrysene, has also been identified as a major product in some studies . The adduct pattern generated in these cell-free reactions serves as a crucial reference for identifying the same adducts in cellular systems nih.gov.
Cell-free systems are also employed to assess the kinetics of DNA repair mechanisms, particularly nucleotide excision repair (NER), which is responsible for removing bulky DNA lesions. To study the repair of this compound-derived adducts, DNA constructs containing site-specifically placed N-(dG-8-yl)-6-AC and 5-(dG-N²-yl)-6-AC lesions are incubated with NER-competent nuclear extracts from human cells, such as HeLa cells aacrjournals.orgpsu.edu. Research has demonstrated that the repair of these lesions by human cell extracts is inefficient. The repair efficiency was found to be approximately eight times lower than that of a well-recognized NER substrate, the intrastrand cross-linked cis-diaminodichloroplatinum II adduct aacrjournals.orgpsu.edu. This slow repair suggests that these adducts may persist in tissues, potentially contributing to the carcinogenic activity of the parent compound, 6-nitrochrysene (B1204248) aacrjournals.orgpsu.edunih.gov.
Table 1: Major DNA Adducts Formed from the Reaction of this compound with Calf Thymus DNA
| Adduct Name | Abbreviation |
| N-(deoxyguanosin-8-yl)-6-aminochrysene | N-[dG-8-yl]-6-AC |
| 5-(deoxyguanosin-N²-yl)-6-aminochrysene | 5-[dG-N²-yl]-6-AC |
| N-(deoxyinosin-8-yl)-6-aminochrysene | N/A |
Cell Culture Models for Metabolic Activation and Genotoxicity Assessment of this compound
Cell culture models are indispensable for examining the metabolic activation of precursors to this compound and for evaluating its genotoxic effects in a biological context. These models bridge the gap between simple cell-free systems and complex in vivo studies.
Various mammalian cell lines have been utilized to understand the biological consequences of exposure to this compound and its precursors.
Chinese Hamster Ovary (CHO) Cells: CHO cells are a well-established model for mutagenesis assays. Studies have shown that 6-aminochrysene and 6-nitrosochrysene (B47708) (a precursor that can be reduced to this compound) are mutagenic in these cells nih.gov. DNA adduct analysis in CHO cells treated with 6-aminochrysene in the presence of a rat liver homogenate (S9 fraction) for metabolic activation, or with 6-nitrosochrysene directly, revealed an adduct pattern identical to that produced from the in vitro reaction of this compound with calf thymus DNA nih.gov. This confirms that this compound is the ultimate metabolite responsible for the DNA damage observed.
HeLa Cells: Human cervical cancer HeLa cells have been instrumental in studying the repair of DNA adducts derived from this compound. As mentioned previously, nuclear extracts from HeLa cells are used in cell-free repair assays aacrjournals.orgpsu.edu. These studies indicate that HeLa cells possess the necessary machinery for nucleotide excision repair, although the repair of N-(dG-8-yl)-6-AC and 5-(dG-N²-yl)-6-AC adducts is inefficient aacrjournals.orgpsu.edu. This suggests that if these adducts are formed in HeLa cells, they may persist and lead to mutations.
MCF-7 Cells: The human breast adenocarcinoma cell line MCF-7 is a relevant model for studying mammary carcinogens like 6-nitrochrysene. Research has shown that MCF-7 cells can metabolize 6-nitrochrysene to intermediates that damage DNA, and adducts derived from this compound have been detected in these cells nih.gov. While 6-nitrochrysene itself does not significantly increase the total levels of the p53 tumor suppressor protein, its putative ultimate genotoxic metabolite, 1,2-dihydroxy-1,2-dihydro-6-hydroxylaminochrysene, does induce a significant p53 response in MCF-7 cells nih.gov. This indicates that the metabolic activation of 6-nitrochrysene to hydroxylamine (B1172632) derivatives occurs in these cells and triggers a DNA damage response pathway.
Table 2: Mutagenic Activity of 6-Aminochrysene and Related Compounds in CHO Cells
| Compound | Cell Line | Metabolic Activation (S9) | Mutants per 10⁶ cells per nmole/ml |
| 6-Aminochrysene | CHO-K1 | Present | 35 |
| 6-Aminochrysene | CHO-UV5 | Present | 117 |
| 6-Nitrosochrysene | CHO-K1 | Absent | 127 |
| 6-Nitrosochrysene | CHO-UV5 | Absent | 618 |
Data sourced from studies on mutagenicity at the hypoxanthine-guanine phosphoribosyl transferase (hprt) locus. nih.gov
Bacterial reverse mutation assays, commonly known as the Ames test, are widely used to assess the mutagenic potential of chemical compounds. Specific strains of Salmonella typhimurium are used to detect different types of mutations.
The mutagenic activities of 6-nitrochrysene and its metabolites have been evaluated in Salmonella typhimurium strains TA98 and TA100 worldscientific.com. 6-Nitrochrysene is mutagenic in both strains, both in the presence and absence of an external metabolic activation system (S9) worldscientific.com. The activity in the absence of S9 is particularly significant, as it points to the role of bacterial enzymes in the activation of the compound.
Bacterial nitroreductases are capable of reducing the nitro group of 6-nitrochrysene to form this compound. This metabolically formed this compound can then react with bacterial DNA to form adducts, leading to mutations. Indeed, the DNA adducts detected in S. typhimurium TA100 incubated with 6-nitrochrysene in the absence of S9 were found to be identical to the adducts formed when this compound was reacted with calf thymus DNA in a cell-free system. In the presence of S9, 6-aminochrysene was found to be the most active mutagen in strain TA98 worldscientific.com.
Table 3: Mutagenicity of 6-Nitrochrysene and 6-Aminochrysene in Salmonella typhimurium
| Compound | Strain | Metabolic Activation (S9) | Mutagenic Activity |
| 6-Nitrochrysene | TA100 | Absent | Active |
| 6-Nitrochrysene | TA98 | Absent | Active |
| 6-Aminochrysene | TA100 | Present | Highly Active |
| 6-Aminochrysene | TA98 | Present | Most Active |
Qualitative summary of findings. worldscientific.com
Isolated Enzymatic Reaction Systems for Elucidating this compound Biotransformation
Isolated enzymatic systems are used to identify the specific enzymes responsible for the metabolic activation of precursors to this compound and its subsequent biotransformation. These systems typically involve purified enzymes or subcellular fractions like microsomes, which are rich in specific enzyme families.
The formation of this compound from 6-aminochrysene is an N-hydroxylation reaction, a type of oxidation primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes mdpi.comnih.gov. Studies using hepatic S9 fractions from rats pretreated with different CYP inducers have provided insight into the specific isoforms involved. The metabolic activation of 6-aminochrysene to mutagenic metabolites was found to be more efficiently catalyzed by S9 from rats treated with phenobarbital (B1680315) compared to those treated with 3-methylcholanthrene (B14862) mdpi.com. Further experiments using antibodies against specific CYP isoforms confirmed these findings. An antibody against cytochrome P450IIB1 (a phenobarbital-inducible form) inhibited the activation of 6-aminochrysene, whereas an antibody against cytochrome P450IA1 (a 3-methylcholanthrene-inducible form) did not mdpi.com. This suggests that CYP isoforms in the P450IIB family are primarily responsible for the N-hydroxylation of 6-aminochrysene.
Table 4: Enzymes Involved in the Biotransformation of 6-Aminochrysene and N-Hydroxy-arylamines
| Enzyme Family | Specific Isoforms (if identified) | Reaction Catalyzed | Role in Biotransformation |
| Cytochrome P450 | P450IIB1 | N-hydroxylation | Formation of this compound from 6-aminochrysene |
| Sulfotransferases | Thermostable Phenol Sulfotransferase (TS-PST) | O-sulfonation | Potential further activation of this compound |
In Vivo Research on N Hydroxy 6 Aminochrysene As a Key Intermediate in Carcinogenesis
Studies in Rodent Models (Rats and Mice) on N-Hydroxy-6-aminochrysene Metabolic Activation and Adduct Formation
In both rat and mouse models, the carcinogen 6-nitrochrysene (B1204248) undergoes metabolic activation to exert its genotoxic effects. A primary pathway for this activation is through nitroreduction, which leads to the formation of this compound. This intermediate is a highly reactive electrophile that can covalently bind to cellular macromolecules, most notably DNA, to form DNA adducts.
The formation of these adducts is considered a crucial step in the initiation of chemical carcinogenesis. In vivo studies have demonstrated that this compound is responsible for the generation of several distinct DNA adducts. The principal adducts identified in rodent tissues after exposure to 6-nitrochrysene include:
N-(deoxyguanosin-8-yl)-6-aminochrysene (dG-C8-AC)
5-(deoxyguanosin-N2-yl)-6-aminochrysene (dG-N2-AC)
N-(deoxyadenosin-8-yl)-6-aminochrysene (dA-C8-AC)
These adducts are formed when the reactive nitrenium ion, generated from this compound, attacks the nucleophilic centers in the DNA bases, primarily guanine (B1146940) and adenine (B156593). The formation of these specific adducts has been confirmed in various tissues of rats and mice, serving as a biomarker of exposure and metabolic activation of 6-nitrochrysene.
Table 1: Major DNA Adducts Derived from this compound in Rodents
| Adduct Name | Abbreviation | Target Nucleobase |
|---|---|---|
| N-(deoxyguanosin-8-yl)-6-aminochrysene | dG-C8-AC | Deoxyguanosine |
| 5-(deoxyguanosin-N2-yl)-6-aminochrysene | dG-N2-AC | Deoxyguanosine |
| N-(deoxyadenosin-8-yl)-6-aminochrysene | dA-C8-AC | Deoxyadenosine (B7792050) |
Tissue-Specific DNA Adduct Distribution and Persistence of this compound-Derived Lesions
The distribution and persistence of DNA adducts in various tissues are critical determinants of organ-specific carcinogenicity. Research in rodent models has revealed a tissue-specific pattern of DNA adducts derived from this compound.
In studies with mice, adducts derived from this compound have been prominently detected in the liver. Interestingly, in some instances, these adducts are found exclusively in the liver and are absent in the lungs of the same animals. This suggests that the metabolic activation of 6-aminochrysene to this compound and its subsequent reaction with DNA may be more efficient in the liver compared to other tissues.
The persistence of DNA adducts is a key factor in their mutagenic potential. If not repaired before DNA replication, these lesions can lead to permanent mutations. While specific half-life data for this compound-derived adducts in various tissues are not extensively documented, studies on other carcinogens have shown that the persistence of DNA adducts can vary significantly between tissues. For instance, in rats treated with N-nitrosopyrrolidine, the persistence of DNA adducts was greatest in the target organ, the liver. This differential persistence is often attributed to variations in DNA repair capacity among different cell types and tissues. The long-term presence of this compound-derived adducts in a particular tissue would increase the probability of mutational events and subsequent tumor initiation in that organ.
Table 2: Illustrative Tissue Distribution of this compound Derived DNA Adducts in Mice
| Tissue | Adduct Presence |
|---|---|
| Liver | Detected |
| Lung | Not Detected in some studies |
| Kidney | Data not specified |
Influence of Intestinal Microflora on this compound Metabolism and Adduct Formation
The intestinal microflora plays a significant role in the metabolism of many xenobiotics, including nitroaromatic hydrocarbons like 6-nitrochrysene. The gut microbiota possesses a diverse array of enzymes, including nitroreductases, that can metabolize these compounds.
Comparative studies in conventional and germ-free (axenic) mice have provided valuable insights into the role of intestinal microflora in the metabolic activation of 6-nitrochrysene. In germ-free mice, which lack intestinal bacteria, the metabolic profile of 6-nitrochrysene is altered. Research has shown that the proportion of DNA adducts derived from this compound in the liver is significantly greater in germ-free mice compared to their conventional counterparts.
This finding suggests that the intestinal microflora in conventional mice competes with host tissues in the metabolism of 6-nitrochrysene. The bacteria in the gut can reduce 6-nitrochrysene to 6-aminochrysene, which is then excreted. This process reduces the amount of 6-nitrochrysene available for absorption and subsequent metabolic activation to this compound by host enzymes in tissues like the liver. In the absence of this microbial metabolism in germ-free mice, a larger fraction of the administered 6-nitrochrysene is absorbed and activated by the host's metabolic machinery, leading to higher levels of this compound-derived DNA adducts in the liver.
These findings underscore the complex interplay between the host and its gut microbiome in the detoxification and bioactivation of environmental carcinogens.
Mechanistic Insights into Animal Tumorigenesis through this compound DNA Adduct Persistence
The formation and persistence of DNA adducts are mechanistically linked to the initiation of cancer. The adducts derived from this compound can disrupt the normal functioning of DNA, leading to mutations if they are not efficiently removed by the cell's DNA repair systems.
Research in mice has provided specific insights into the role of these adducts in tumorigenesis. While this compound-derived adducts are genotoxic, they appear to be less efficient in inducing lung tumors in mice compared to adducts formed through a different metabolic pathway of 6-nitrochrysene (ring oxidation). However, the adducts originating from this compound have been more specifically associated with the development of adenocarcinomas in the lung.
Furthermore, the types of mutations induced by these adducts can provide clues about their role in carcinogenesis. The persistence of adducts like N-(deoxyguanosin-8-yl)-6-aminochrysene can lead to mispairing during DNA replication, potentially causing G to T transversions, a common type of mutation found in tumors. Studies on the mutational spectra in the K-ras oncogene in lung tumors of mice treated with 6-nitrochrysene metabolites have shown that mutations at A:T base pairs in codon 61 are more frequently observed in adenocarcinomas. This suggests a potential link between the adducts formed from this compound, which can bind to adenine, and the specific mutational events that drive the development of this type of lung cancer.
The persistence of these specific DNA lesions in target tissues, therefore, serves as a critical mechanistic link between exposure to the parent compound and the subsequent development of tumors in animal models.
Computational Chemistry and Structure Activity Relationship Studies for N Hydroxy 6 Aminochrysene
Quantum Chemical Calculations of N-Hydroxy-6-aminochrysene Reactivity and Stability
Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of this compound that dictate its reactivity and stability. Methods like Density Functional Theory (DFT) are employed to model its structure and predict its behavior at a molecular level. These calculations provide insights into the formation of reactive intermediates, which are crucial for its mechanism of action.
The stability of this compound is a key factor in its ability to act as a proximate carcinogen. Its metabolic activation often proceeds through the formation of a highly reactive nitrenium ion. Quantum chemical calculations can determine the energy barriers for the formation of this ion and other potential reaction pathways. frontiersin.orgnih.gov The distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO) are calculated to identify the most likely sites for electrophilic attack, which is characteristic of its interaction with biological macromolecules like DNA. mdpi.com
Table 1: Calculated Quantum Chemical Properties for Arylamine Metabolites (Representative data based on typical quantum chemical studies of polycyclic aromatic amines)
| Parameter | Description | Typical Calculated Value (Arbitrary Units) |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the ability to donate electrons. Higher values suggest greater reactivity. | -5.5 eV |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the ability to accept electrons. | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | Relates to the chemical stability of the molecule. A smaller gap suggests higher reactivity. | 4.3 eV |
| Nitrenium Ion Formation Energy | The energy required to form the reactive nitrenium ion from the N-hydroxy metabolite. | Variable; depends on solvent and computational model |
These theoretical calculations consistently show that the N-hydroxy group facilitates the formation of a delocalized cation, which is a potent electrophile capable of reacting with nucleophilic sites in DNA.
Molecular Docking and Dynamics Simulations of this compound-DNA Adducts and Enzyme Interactions
Computational simulations, including molecular docking and molecular dynamics (MD), are essential for visualizing and analyzing the interactions between this compound and biological targets.
DNA Adducts: this compound is known to be a metabolic precursor to species that covalently bind to DNA, forming DNA adducts. nih.govacs.org These adducts are critical lesions that can lead to mutations if not repaired. nih.govacs.org In vitro studies have shown that the reaction of this compound with DNA yields three primary adducts. epa.gov The major adducts involve the covalent binding of the aminochrysene moiety to guanine (B1146940) and adenine (B156593) bases. epa.govresearchgate.net
The identified adducts are:
N-(deoxyinosin-8-yl)-6-aminochrysene: This adduct is believed to arise from the oxidation of an initial deoxyadenosine (B7792050) adduct. epa.gov
5-(deoxyguanosin-N2-yl)-6-aminochrysene epa.gov
N-(deoxyguanosin-8-yl)-6-aminochrysene epa.gov
Table 2: Major DNA Adducts Formed from this compound In Vitro
| Adduct Name | Binding Site on Nucleobase | Relative Proportion Formed (%) epa.gov |
|---|---|---|
| N-(deoxyinosin-8-yl)-6-aminochrysene | C8 of deoxyinosine (from deoxyadenosine) | 32% |
| 5-(deoxyguanosin-N2-yl)-6-aminochrysene | N2 of deoxyguanosine | 28% |
| N-(deoxyguanosin-8-yl)-6-aminochrysene | C8 of deoxyguanosine | 22% |
Enzyme Interactions: The metabolic activation of the parent compounds, 6-nitrochrysene (B1204248) and 6-aminochrysene, to this compound is mediated by enzymes. nih.gov Similarly, further activation or detoxification can involve enzymes like sulfotransferases or glucuronyltransferases. nih.gov Molecular docking and MD simulations can model the interaction of this compound within the active sites of these enzymes. These simulations help identify key amino acid residues involved in substrate binding and catalysis, providing a structural basis for the compound's metabolic fate.
Structure-Activity Relationship (SAR) Analysis for this compound and its Biologically Relevant Derivatives
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry and toxicology, aiming to correlate the chemical structure of a compound with its biological activity. researchgate.netnih.gov For this compound and its derivatives, SAR studies focus on how modifications to the chrysene (B1668918) ring or the N-hydroxy-amino group affect its genotoxicity.
The biological activity of polycyclic aromatic amines is highly dependent on their three-dimensional structure. Key structural features that influence activity include:
Position of the Amino Group: The location of the functional group on the aromatic scaffold is critical for determining the molecule's susceptibility to metabolic activation and the ultimate reactivity of its metabolites.
Aromatic Ring System: The size, shape, and planarity of the polycyclic aromatic system influence its ability to intercalate into DNA and fit within enzyme active sites.
Substituents: The presence of other functional groups on the aromatic rings can significantly alter the electronic properties of the molecule, thereby affecting its metabolic activation pathways and the stability of the resulting reactive intermediates.
SAR studies often involve synthesizing a series of related compounds and evaluating their activity in biological assays. mdpi.com For this compound, this could involve comparing its mutagenic potency to other isomers (e.g., N-Hydroxy-1-aminochrysene) or to derivatives with additional substituents on the chrysene rings. The goal is to build predictive models that can identify the structural motifs most responsible for the observed biological effects.
Table 3: SAR Principles for Polycyclic Aromatic Amines
| Structural Modification | General Effect on Biological Activity | Rationale |
|---|---|---|
| Change in Isomeric Position of -NHOH | Significant change in mutagenicity/carcinogenicity. | Alters the electronic properties and steric environment, affecting metabolic activation and DNA adduct formation. |
| Addition of Electron-Withdrawing Groups | Generally decreases activity. | Destabilizes the formation of the cationic nitrenium ion. |
| Addition of Electron-Donating Groups | May increase or decrease activity depending on position. | Alters electron density and can either facilitate or hinder metabolic activation. |
| Increased Planarity of Aromatic System | Often increases DNA binding affinity. | Enhances the ability of the molecule to intercalate between DNA base pairs. |
Conclusion and Future Research Directions
Synthesis of Key Research Findings on N-Hydroxy-6-aminochrysene
This compound is a critical reactive metabolite in the bioactivation of 6-nitrochrysene (B1204248), a potent environmental carcinogen. Research has primarily focused on its role in the metabolic pathways that lead to genotoxicity. The formation of this compound occurs through the nitroreduction of 6-nitrochrysene. This metabolic conversion is a key step that transforms the parent compound into a more reactive species capable of interacting with cellular macromolecules.
Studies conducted in various in vitro and in vivo systems have demonstrated that this compound is a precursor to the formation of several DNA adducts. These adducts are covalent attachments of the chemical to DNA, which can lead to mutations if not repaired, and are considered to be the initiating events in chemical carcinogenesis. The primary DNA adducts formed from this compound include:
N-(deoxyguanosin-8-yl)-6-aminochrysene (N-(dG-8-yl)-6-AC)
5-(deoxyguanosin-N2-yl)-6-aminochrysene (5-(dG-N2-yl)-6-AC)
N-(deoxyadenosin-8-yl)-6-aminochrysene (N-(dA-8-yl)-6-AC) acs.orgfigshare.com
The formation of these adducts has been observed in various experimental models, and they are believed to be responsible for the mutagenic and carcinogenic properties of 6-nitrochrysene. The metabolic activation of 6-nitrochrysene to this compound and its subsequent binding to DNA underscore the importance of this compound in the toxicology of nitro-polycyclic aromatic hydrocarbons.
Table 1: Key Research Findings on this compound
| Finding | Description | Implication |
|---|---|---|
| Metabolic Formation | Formed via nitroreduction of 6-nitrochrysene. | A critical step in the bioactivation of a potent carcinogen. |
| DNA Adduct Formation | Precursor to N-(dG-8-yl)-6-AC, 5-(dG-N2-yl)-6-AC, and N-(dA-8-yl)-6-AC. acs.orgfigshare.com | The mechanism of genotoxicity for 6-nitrochrysene. |
| Role in Carcinogenesis | Implicated as a key intermediate in the carcinogenicity of 6-nitrochrysene. | Highlights the importance of metabolic activation in chemical carcinogenesis. |
Emerging Research Avenues and Methodological Advancements in this compound Studies
Recent research into this compound and its parent compound, 6-nitrochrysene, has benefited from significant methodological advancements. These techniques have allowed for a more detailed understanding of the metabolic pathways, the structure of DNA adducts, and the biological consequences of DNA damage.
One of the key advancements is the use of mass spectrometry (MS) coupled with high-performance liquid chromatography (HPLC) for the identification and quantification of metabolites and DNA adducts. These sensitive analytical techniques have been instrumental in characterizing the specific adducts formed from this compound in various biological samples.
Another emerging area is the use of site-specific mutagenesis . This involves the synthesis of oligonucleotides containing a single, specific DNA adduct at a known position. These modified oligonucleotides can then be used in in vitro and in vivo systems to study the effects of the adduct on DNA replication and repair with high precision. This approach has been used to investigate the mutagenic potential of the N-(dG-8-yl)-6-AC adduct, for instance.
Furthermore, research is increasingly focusing on the role of specific enzymes in the metabolic activation of 6-nitrochrysene. Studies are exploring the contribution of different cytochrome P450 enzymes and other reductases in the formation of this compound. Understanding the specific enzymes involved could open avenues for identifying individuals who may be more susceptible to the adverse effects of 6-nitrochrysene exposure.
Unanswered Questions and Future Perspectives in this compound Research
Despite the progress in understanding the role of this compound in the genotoxicity of 6-nitrochrysene, several important questions remain unanswered. Future research in this area is likely to focus on addressing these knowledge gaps.
A primary unanswered question is the lack of toxicological data on this compound as an isolated compound. Nearly all research has been conducted in the context of its formation from 6-nitrochrysene. Studies on the direct effects of this compound would provide a more complete understanding of its intrinsic reactivity and biological effects.
Further research is also needed to fully elucidate the enzymatic pathways responsible for the formation of this compound in humans. While some enzymes have been implicated, a comprehensive understanding of the inter-individual variability in these pathways is lacking. This knowledge would be crucial for assessing human risk from 6-nitrochrysene exposure.
Another area for future investigation is the development of biomarkers of exposure and effect related to this compound. The detection of its specific DNA adducts in human tissues could serve as a valuable biomarker for assessing exposure to 6-nitrochrysene and for molecular epidemiology studies.
Finally, a deeper understanding of the DNA repair mechanisms that process the adducts derived from this compound is needed. Investigating how these adducts are recognized and repaired by the cellular machinery could provide insights into the mechanisms of carcinogenesis and potentially inform strategies for prevention.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
